molecular formula C13H17N3O2S B5401133 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B5401133
M. Wt: 279.36 g/mol
InChI Key: UELSWWZFLINJRK-KCJUWKMLSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone is a complex organic compound that features a piperidine ring substituted with an amino and methoxy group, and a thieno[3,2-b]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone typically involves multi-step organic reactions. The process starts with the preparation of the piperidine ring, followed by the introduction of the amino and methoxy groups. The thieno[3,2-b]pyrrole moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone is unique due to its specific structural features, such as the combination of a piperidine ring with a thieno[3,2-b]pyrrole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-18-11-7-16(4-2-8(11)14)13(17)10-6-12-9(15-10)3-5-19-12/h3,5-6,8,11,15H,2,4,7,14H2,1H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSWWZFLINJRK-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CC3=C(N2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC3=C(N2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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